![molecular formula C15H19N3O2 B7529725 N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7529725.png)
N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-5-carboxamide, also known as BAY 41-8543, is a chemical compound that belongs to the class of pyrazole carboxamides. It was first synthesized by the pharmaceutical company Bayer in 2001. Since then, it has been extensively studied for its potential therapeutic applications in various fields, including cardiovascular diseases, cancer, and neurological disorders.
Mécanisme D'action
The exact mechanism of action of N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-5-carboxamide 41-8543 is not fully understood, but it is thought to work by activating the enzyme soluble guanylate cyclase (sGC). This leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which in turn causes vasodilation and other physiological effects. N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-5-carboxamide 41-8543 has also been shown to inhibit the activity of phosphodiesterase 5 (PDE5), which is involved in the degradation of cGMP.
Biochemical and Physiological Effects:
N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-5-carboxamide 41-8543 has been found to have a number of biochemical and physiological effects. It has been shown to increase vasodilation and improve endothelial function, which can help to reduce blood pressure and improve cardiovascular health. It has also been found to have anti-inflammatory properties, which may be beneficial in the treatment of various diseases. In addition, N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-5-carboxamide 41-8543 has been shown to induce apoptosis and inhibit tumor growth in cancer cells, and to have neuroprotective effects in the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-5-carboxamide 41-8543 in lab experiments is that it has been extensively studied and has a well-established mechanism of action. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that it can be expensive to purchase, which may limit its use in some experiments. In addition, its effects can be variable depending on the specific experimental conditions, which can make it difficult to interpret results.
Orientations Futures
There are many potential future directions for research on N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-5-carboxamide 41-8543. One area of interest is its potential as a therapeutic agent for cardiovascular diseases, including hypertension and heart failure. It may also have potential as an anticancer agent, particularly in combination with other drugs. In addition, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations. Overall, N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-5-carboxamide 41-8543 is a promising compound with many potential applications in scientific research.
Méthodes De Synthèse
The synthesis of N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-5-carboxamide 41-8543 involves the reaction of 4-isopropoxyphenylhydrazine with ethyl 2-oxo-4-phenylbutyrate in the presence of a base, followed by the addition of 4-fluorophenylacetyl chloride. The resulting intermediate is then treated with ammonia to yield the final product.
Applications De Recherche Scientifique
N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-5-carboxamide 41-8543 has been found to have a wide range of potential applications in scientific research. It has been studied for its effects on the cardiovascular system, particularly its ability to improve endothelial function and reduce inflammation. It has also been investigated for its potential as an anticancer agent, with studies showing that it can induce apoptosis and inhibit tumor growth. In addition, N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-5-carboxamide 41-8543 has been studied for its effects on the central nervous system, with research suggesting that it may have neuroprotective properties and could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-10(2)20-13-6-4-12(5-7-13)11(3)17-15(19)14-8-9-16-18-14/h4-11H,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQDEMKWJVZXQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(C)NC(=O)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


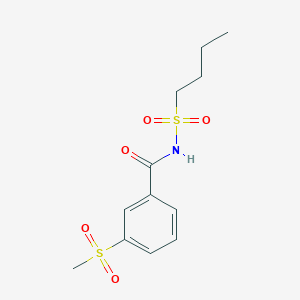
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7529667.png)
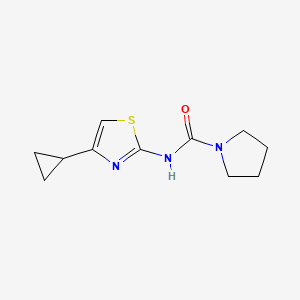
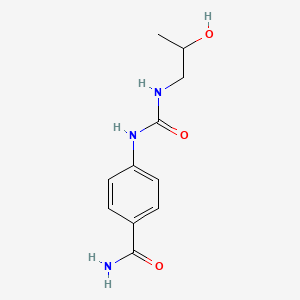
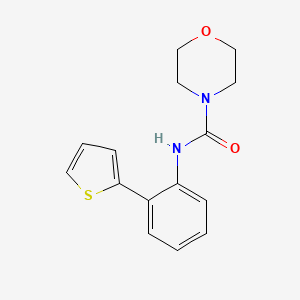
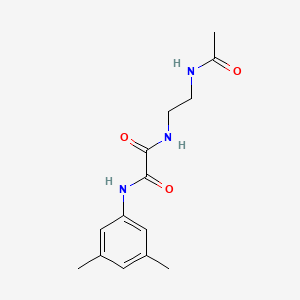
![N-[4-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7529722.png)
![N-[2-(dimethylamino)pyridin-3-yl]nicotinamide](/img/structure/B7529728.png)
![4-[[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B7529732.png)
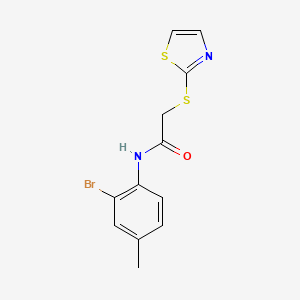
![N-methyl-N-[phenyl(pyridin-2-yl)methyl]methanesulfonamide](/img/structure/B7529743.png)
![N-[3-chloro-2-(dimethylamino)phenyl]acetamide](/img/structure/B7529747.png)
![N-[2-(1-methylpyrazol-4-yl)ethyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7529753.png)